
Strychnine Sulfate's Interaction with the Central
Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strychnine sulfate

Cat. No.: B1261131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Strychnine, a potent alkaloid neurotoxin, exerts its primary effects on the central nervous

system (CNS) through competitive antagonism of the inhibitory glycine receptor (GlyR). This

action disrupts the delicate balance of neuronal signaling, leading to hyperexcitability,

convulsions, and, at sufficient doses, respiratory failure and death. This technical guide

provides an in-depth examination of the molecular mechanisms, physiological consequences,

and experimental methodologies used to study strychnine sulfate's interaction with the CNS.

It includes a compilation of quantitative data, detailed experimental protocols, and

visualizations of key signaling pathways and workflows to serve as a comprehensive resource

for the scientific community. Recent computational studies also suggest a potential secondary

mechanism involving the muscarinic acetylcholine M1 receptor (CHRM1), warranting further

experimental investigation.

Core Mechanism of Action: Glycine Receptor
Antagonism
The principal mechanism of strychnine's neurotoxicity is its high-affinity, competitive

antagonism of the ionotropic glycine receptor (GlyR).[1][2] Glycine is the major inhibitory

neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron

activity and sensory processing.[3]
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The GlyR is a ligand-gated chloride ion (Cl-) channel.[1] Upon binding of glycine, the channel

opens, allowing an influx of Cl- into the neuron. This influx hyperpolarizes the postsynaptic

membrane, increasing the threshold for firing an action potential and thus exerting an inhibitory

effect.[1]

Strychnine binds to a site on the GlyR that overlaps with the glycine binding site, thereby

preventing glycine from activating the channel.[1][4] This blockade of inhibitory signaling leads

to a state of disinhibition, where motor neurons are more easily excited by excitatory

neurotransmitters.[1] The consequence is uncontrolled, reflexive muscle contractions,

characteristic of strychnine poisoning.[2][4]

Quantitative Data on Strychnine-Glycine Receptor
Interaction
The following tables summarize key quantitative data from various in vitro and in vivo studies,

providing a comparative overview of strychnine's potency and effects.

Table 1: Binding Affinities and Inhibitory Concentrations of Strychnine Sulfate and Related

Ligands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC48533/
https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9575290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC48533/
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Receptor/Pr
eparation

Assay Type Parameter Value
Reference(s
)

Strychnine

Spinal Cord

Synaptic

Membranes

[3H]-

Strychnine

Binding

KD 0.03 µM [5][6]

Strychnine

Spinal Cord

Synaptic

Membranes

[3H]-

Strychnine

Binding

KD 12 nM [7]

Strychnine
Glycine

Receptor

[3H]-

Strychnine

Binding

KD 1-10 nM [3]

Glycine

Spinal Cord

Synaptic

Membranes

[3H]-

Strychnine

Displacement

Ki/Affinity

Constant
10 µM [5][6]

Strychnine

α1 GlyR

(HEK 293

cells)

Electrophysio

logy
IC50

40-70 nM (vs.

Glycine)
[8]

Strychnine

α2 GlyR

(HEK 293

cells)

Electrophysio

logy
IC50

50 nM (vs.

Glycine)
[8]

Strychnine

α2 GlyR

(HEK 293

cells)

Electrophysio

logy
IC50

1.2 µM (vs.

Taurine)
[8]

Strychnine

Nicotinic

Acetylcholine

Receptor

(Bovine

Chromaffin

Cells)

Catecholamin

e Release
IC50

~30 µM (vs.

10 µM

Nicotine)

[9]

Table 2: In Vivo Dose-Response Data for Strychnine-Induced Convulsions
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Animal
Model

Administrat
ion Route

Parameter Dose
Observatio
n

Reference(s
)

Mice
Intraperitonea

l (i.p.)

Seizure

Induction
0.5-4 mg/kg

Dose-

dependent

tonic seizures

[10]

Mice
Intraperitonea

l (i.p.)

Seizure

Induction
2 mg/kg

Induces

convulsions
[11]

Mice
Intraperitonea

l (i.p.)

ED50

(Antagonism

by MDL

27,531)

12.8 mg/kg

Blockade of

tonic

extensor

seizures

[12]

Mice Oral

ED50

(Antagonism

by MDL

27,531)

7.3 mg/kg

Blockade of

tonic

extensor

seizures

[12]

Rats
Intraperitonea

l (i.p.)

Seizure

Induction
0.25-4 mg/kg

Generalized

tonic-clonic

seizures

[13]

Rats
Intraperitonea

l (i.p.)

Seizure

Induction
3.5 mg/kg

Induces

convulsions
[14]

Signaling Pathways
Primary Pathway: Disinhibition of Glycinergic
Neurotransmission
The following diagram illustrates the antagonistic action of strychnine at the glycinergic

synapse.
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Figure 1: Strychnine's antagonism at the glycinergic synapse.

Proposed Secondary Pathway: Interaction with CHRM1
Network toxicology and molecular docking studies have proposed the Cholinergic Muscarinic

M1 receptor (CHRM1), a G protein-coupled receptor (GPCR), as a potential secondary target

for strychnine.[1][2][15] This interaction is hypothesized to contribute to neurotoxicity by

modulating intracellular calcium signaling pathways.[2]
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Figure 2: Proposed strychnine interaction with the CHRM1 signaling pathway.
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Experimental Protocols
[3H]-Strychnine Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of

compounds for the glycine receptor.

Methodology:

Membrane Preparation:

Homogenize rat spinal cord and brainstem tissue in ice-cold buffer (e.g., 50 mM Tris-HCl,

pH 7.4).[7][16]

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and

large debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet

the crude synaptic membranes.[7]

Wash the pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via

Bradford assay).

Binding Assay:

In triplicate, incubate aliquots of the membrane preparation (0.75-1.10 mg of protein) with

a fixed concentration of [3H]-strychnine (e.g., 1-5 nM).[5]

For displacement experiments, add varying concentrations of the unlabeled competitor

compound (e.g., strychnine, glycine, or test compounds).

To determine non-specific binding, include a set of tubes with a high concentration of

unlabeled strychnine (e.g., 1 mM).[7]

Incubate at 4°C or 25°C for a sufficient time to reach equilibrium (e.g., 10-30 min).[5]

Separation and Quantification:
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Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

to separate bound from free radioligand.

Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

Measure the radioactivity retained on the filters using liquid scintillation counting.[16]

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze saturation binding data using Scatchard analysis to determine KD and Bmax.

Analyze competition binding data using non-linear regression to determine the IC50.

Convert IC50 values to Ki values using the Cheng-Prusoff equation.[16]
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Figure 3: Workflow for a [3H]-Strychnine radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of glycine-activated currents in neurons and their

inhibition by strychnine.

Methodology:

Cell/Slice Preparation:
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Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g.,

spinal cord, amygdala) from rodents, or use cultured neurons.[17][18]

Maintain slices/cells in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5%

CO2.[19]

Recording Setup:

Transfer a slice/coverslip to the recording chamber on an upright microscope and

continuously perfuse with aCSF.

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when

filled with intracellular solution.[20]

The intracellular solution typically contains KCl or K-gluconate to mimic the intracellular

ionic environment.[19]

Whole-Cell Recording:

Visually identify a neuron for recording using differential interference contrast (DIC) optics.

Approach the neuron with the recording pipette while applying positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a high-

resistance (GΩ) seal.[19]

Apply gentle suction to rupture the membrane patch, establishing the whole-cell

configuration.

Data Acquisition:

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV).

Apply glycine (e.g., 200 µM) to the cell via the perfusion system or a puffer pipette to elicit

an inward Cl- current.[21]

After establishing a stable baseline response to glycine, co-apply strychnine sulfate at

various concentrations to determine its inhibitory effect.
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Record currents using an appropriate amplifier and digitize the data for offline analysis.

Data Analysis:

Measure the peak amplitude of the glycine-induced currents in the absence and presence

of strychnine.

Plot the percentage of inhibition as a function of strychnine concentration to generate a

dose-response curve and calculate the IC50.

In Vivo Strychnine-Induced Convulsion Model
This protocol details a common in vivo model to assess the convulsant effects of strychnine

and the efficacy of potential anticonvulsant compounds.

Methodology:

Animal Preparation:

Use adult male mice or rats, acclimatized to the laboratory environment.

House animals individually for at least 30 minutes before the experiment for observation.

Drug Administration:

Administer the test compound or vehicle (e.g., saline) via the desired route (e.g.,

intraperitoneal, oral).

After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose

of strychnine sulfate (e.g., 2-3.5 mg/kg, i.p.).[11][14]

Observation:

Immediately after strychnine injection, place the animal in an individual observation cage.

Record the following parameters for a set period (e.g., 30-60 minutes):

Latency to the first convulsion: Time from strychnine injection to the onset of the first

tonic-clonic seizure.
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Duration of convulsions: Length of each convulsive episode.

Number of convulsions: Total count of seizures within the observation period.

Seizure severity score: Grade the seizures based on a predefined scale (e.g., from

muscle twitches to tonic hindlimb extension).[14]

Mortality: Record the number of animals that do not survive within a 24-hour period.[11]

Data Analysis:

Compare the observed parameters between the vehicle-treated and test compound-

treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Calculate the percentage of protection from seizures or death afforded by the test

compound.

Conclusion
Strychnine sulfate's interaction with the central nervous system is primarily and potently

mediated by its competitive antagonism of the inhibitory glycine receptor. This action leads to a

predictable and severe cascade of neuronal hyperexcitability, manifesting as convulsions. The

quantitative data and experimental protocols provided in this guide offer a robust framework for

researchers studying glycinergic neurotransmission, seizure pathologies, and the development

of novel neuromodulatory therapies. The emerging, though not yet experimentally validated,

hypothesis of CHRM1 as a secondary target presents an intriguing avenue for future research,

potentially unveiling more complex layers of strychnine's neurotoxic profile. Continued

investigation using the methodologies outlined herein will be crucial for a complete

understanding of this classic neurotoxin and the fundamental CNS processes it disrupts.
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To cite this document: BenchChem. [Strychnine Sulfate's Interaction with the Central
Nervous System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261131#strychnine-sulfate-s-interaction-with-the-
central-nervous-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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